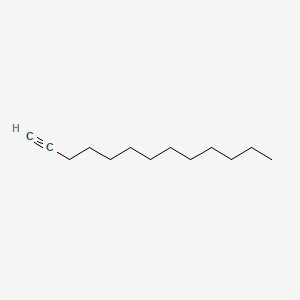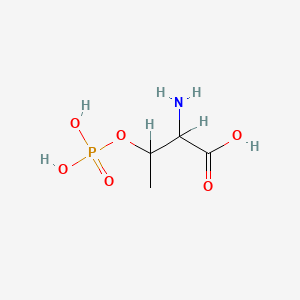
O-Phospho-DL-threonine
Übersicht
Beschreibung
O-Phospho-DL-threonine is a phosphorylated amino acid that has been extensively studied due to its unique biochemical and physiological properties. This compound is a derivative of threonine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. This compound is synthesized through a complex chemical process and has been found to have several scientific research applications.
Wissenschaftliche Forschungsanwendungen
Enzymatic Studies and Kinetic Resolution
O-Phospho-DL-threonine has been a subject of interest in the study of acid phosphatases, enzymes with broad substrate specificity. The acid phosphatase from Salmonella enterica exhibits high enantioselectivity in hydrolyzing this compound, which is a crucial aspect for kinetic resolution processes in biochemical studies (Herkvan et al., 2007).
Structural and Interaction Studies
Research on the structure of this compound in various ionic environments (potassium, sodium, and ammonium) has provided insights into the conformational flexibility of this compound. These studies are significant for understanding the molecular interactions in different crystal environments, which is vital for materials science and crystallography (Bryndal & Lis, 2006).
Comparative Molecular Analysis
The comparative analysis of this compound with its serine analogs offers insights into molecular conformations and hydrogen bonding patterns. Such studies are critical in understanding the subtle differences in molecular structures and their implications in biological systems (Maniukiewicz et al., 1996).
Solid-State NMR Spectroscopy
O-Phospho-L-threonine has been used in the setup of 1H-31P-13C double cross-polarization (DCP) experiments in solid-state NMR spectroscopy. This application is vital for enhancing the sensitivity and quality of spectral data, which is crucial for chemical analysis and material characterization (Ciesielski et al., 2011).
Role in Amino Acid Biosynthesis
In the field of plant physiology, studies have focused on the role of this compound in the biosynthesis of amino acids like methionine and threonine. These investigations are significant for understanding metabolic pathways and for potential applications in agricultural biotechnology (Bartlem et al., 2000).
Metal Complex Studies
The formation of metal complexes with this compound–pyridoxal Schiff base has been a subject of study, particularly with nickel(II) and copper(II) ions. Such research is essential in inorganic chemistry, especially in understanding the coordination chemistry of amino acid derivatives (Aoki & Yamazaki, 1980).
Biomimetic and Material Science Applications
O-Phospho-L-threonine has been incorporated into novel polypeptides for studying their effects on the growth of CaCO3 crystals. This research is crucial in biomimetic science and material engineering, as it offers insights into how biological molecules can influence the morphology of inorganic crystals (Hayashi et al., 2006).
Wirkmechanismus
Target of Action
O-Phospho-DL-threonine is a phosphorylated form of the essential amino acid threonine . It has been shown to interact with various enzymes, including phosphatases . These enzymes play a crucial role in numerous biological processes, including signal transduction, cell growth, and development .
Mode of Action
This compound interacts with its targets, such as phosphatases, by binding to their active sites . This interaction can lead to changes in the enzyme’s activity, potentially influencing various cellular processes .
Biochemical Pathways
This compound is involved in several biochemical pathways. It acts as a substrate for trypsin and has been used as a diagnostic reagent in immunological assays . Additionally, it is involved in metabolic disorders, such as transcriptional regulation and hydrogen bond formation .
Pharmacokinetics
Its solubility and molecular weight suggest that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interactions with its targets. For instance, its interaction with phosphatases can influence the phosphorylation state of various proteins, potentially affecting cellular signaling pathways .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its interaction with potassium, sodium, and ammonium cations has been studied, showing its conformational flexibility depending on the crystal environment . These interactions can potentially influence the compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
O-Phospho-DL-threonine is involved in several biochemical reactions, primarily through its role as a phosphorylated amino acid. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with protein kinases, which catalyze the transfer of a phosphate group from ATP to the hydroxyl group of threonine residues in proteins. This phosphorylation event can alter the activity, localization, and interaction of the target protein with other molecules .
Cellular Effects
This compound influences various cellular processes by modulating protein function through phosphorylation. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the phosphorylation of threonine residues in proteins can activate or inhibit signaling pathways, leading to changes in gene expression and metabolic activities . This modulation is crucial for processes such as cell growth, differentiation, and response to external stimuli.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with protein kinases and phosphatases. Protein kinases phosphorylate threonine residues, while phosphatases remove the phosphate group, thus regulating the phosphorylation state of proteins. This dynamic process controls various cellular functions by switching proteins between active and inactive states . Additionally, this compound can form hydrogen bonds and ionic interactions with other biomolecules, influencing their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under certain conditions, but it can degrade over time, affecting its efficacy in biochemical assays . Long-term exposure to this compound in in vitro and in vivo studies has revealed its impact on cellular function, including alterations in protein phosphorylation patterns and cellular responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can enhance protein phosphorylation and cellular signaling, while higher doses may lead to toxic or adverse effects . Studies have identified threshold effects, where specific dosages result in optimal biological responses, while exceeding these thresholds can cause detrimental effects on cellular and organismal health .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and protein phosphorylation. It interacts with enzymes such as threonine kinases and phosphatases, which regulate its phosphorylation state . These interactions influence metabolic flux and the levels of various metabolites, contributing to the overall metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular compartments and its accumulation in specific regions . The distribution of this compound can affect its availability for phosphorylation reactions and its overall impact on cellular functions .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of this compound plays a crucial role in its activity and function, as it allows the compound to interact with different sets of proteins and enzymes within distinct cellular environments .
Eigenschaften
IUPAC Name |
(2S,3R)-2-amino-3-phosphonooxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRGIUJOYOXOQJ-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | O-Phosphothreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
27530-80-9, 1114-81-4 | |
| Record name | O-Phosphonothreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27530-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phospho-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-81-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphothreonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threoninium dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.925 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREONINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L4WX7B1EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-Phosphothreonine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011185 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal packing of DL-PThr differ depending on the interacting cation?
A1: Crystal structures of DL-PThr with potassium, sodium, and ammonium cations reveal distinct packing arrangements. [] In the potassium salt, water molecules do not directly coordinate with the cation. [] Conversely, in both sodium and ammonium salts, water molecules play a crucial role in forming extensive hydrogen-bond networks and are preferentially involved in cation coordination spheres over DL-PThr anions. []
Q2: Can O-phospho-DL-threonine act as a ligand in metal complexes?
A2: Yes, this compound can act as a ligand in metal complexes. Research shows that it can form Schiff base complexes with metal ions like nickel(II) and copper(II). [] For example, in the nickel(II) complex, the Schiff base acts as a tridentate ligand, coordinating through its nitrogen and oxygen atoms to the nickel ion, while in the copper(II) complex, the Schiff base behaves as a tetradentate ligand, even involving a phosphate oxygen atom from a neighboring molecule in its coordination sphere. []
Q3: Are there any structural differences between the crystals of this compound and O-phospho-L-threonine?
A3: While both this compound and O-phospho-L-threonine exist as zwitterions in their crystal structures and are linked through similar three-dimensional hydrogen bond networks, a key difference lies in their comparison to analogous serine compounds. [] Unlike the serine analogs, both the racemic and enantiomeric threonine crystals display similar molecular conformations and hydrogen-bonded environments. [] This suggests that the methyl group in threonine may influence the overall structural arrangement in the solid state compared to serine.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium 2,5-dichloro-4-[4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B1583304.png)
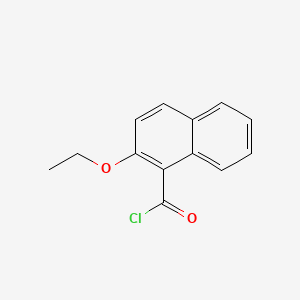
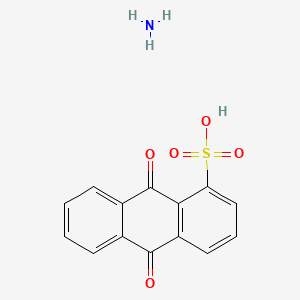
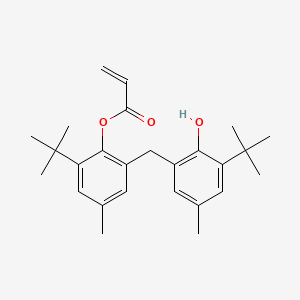

![N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxo-2-[[2-(trifluoromethyl)phenyl]azo]butyramide](/img/structure/B1583312.png)
![Butane, 1,1',1''-[propylidynetris(oxy)]tris-](/img/structure/B1583316.png)
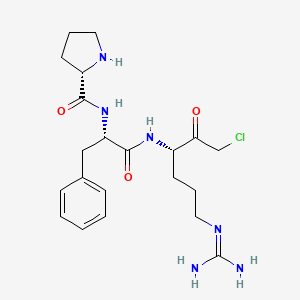
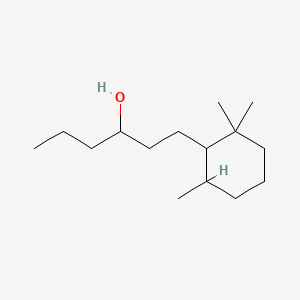

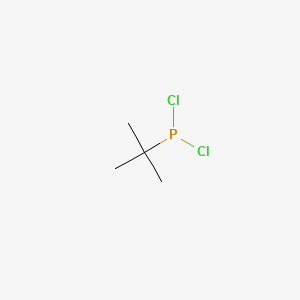
![1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[3-(trimethoxysilyl)propyl]-](/img/structure/B1583325.png)
